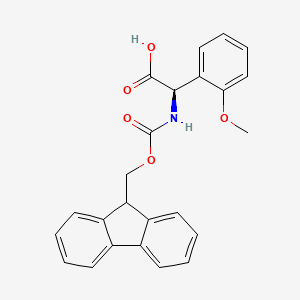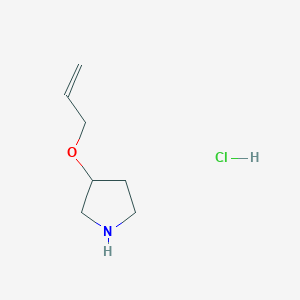
3-(烯丙氧基)吡咯烷盐酸盐
描述
3-(Allyloxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 163.65 and a molecular formula of C7H13NO.HCl .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The synthesis of 3-(allyloxy)pyrrolidine hydrochloride has been described in a three-step process .Molecular Structure Analysis
The molecular structure of 3-(Allyloxy)pyrrolidine hydrochloride is represented by the SMILES string: C=CCOC1CCNC1.Cl . This indicates that the compound contains an allyloxy group attached to a pyrrolidine ring, and it is in the form of a hydrochloride salt .Chemical Reactions Analysis
Pyrrolidine, the core structure of 3-(Allyloxy)pyrrolidine hydrochloride, is involved in various chemical reactions. For instance, it can undergo C(sp3)-H alkylation and arylation with simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols in selective C(sp3)-C(sp2) cross-couplings .Physical and Chemical Properties Analysis
Pyrrolidine, the core structure of 3-(Allyloxy)pyrrolidine hydrochloride, is a colorless liquid with a characteristic odor of ammonia . It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C . Pyrrolidine is soluble in water, diethyl ether, acetone, ethanol, and slightly soluble in benzene, chloroform .科学研究应用
合成吡咯烷衍生物的不对称合成
3-(烯丙氧基)吡咯烷盐酸盐用于合成吡咯烷衍生物的不对称合成。例如,研究表明它可用于从3-氧代吡咯烷-2-膦酸酯合成顺式和反式2,5-二取代吡咯烷,从而合成化合物如(+)-普鲁辛及其类似物 (Davis et al., 2008)。
合成N-保护吡咯烷衍生物
另一个应用是制备N-保护吡咯烷-2,3-二酮衍生物。这些衍生物在合成中有潜在用途,为进一步化学开发提供基础 (Sundberg et al., 1986)。
自由基环合反应
在有机合成领域,3-(烯丙氧基)吡咯烷盐酸盐已被用于与烯烃进行自由基[3+2]环合反应,高效产生吡咯烷衍生物 (Tsuritani et al., 2001)。
抗炎应用
它还参与合成具有潜在抗炎活性的化合物。例如,类似物如3-(3,5-二-叔丁基-4-羟基苯甲醛)吡咯烷-2-酮已显示出与某些药物相当的抗炎活性,且具有减少溃疡作用 (Ikuta et al., 1987)。
多取代吡咯烷合成
3-(烯丙氧基)吡咯烷盐酸盐在多取代吡咯烷的合成中发挥作用,在医药和工业等各个领域中有用,例如作为染料或农药物质 (Żmigrodzka等,2022)。
新型杀虫剂的开发
有趣的是,它还参与设计和合成新型杀虫化合物。已探索将3-(烯丙氧基)吡咯烷盐酸盐衍生物与其他化学结构整合,以开发有效的杀虫剂 (Li et al., 2013)。
抗菌剂的合成
最后,它用于合成新型4-吡咯烷-3-氰基吡啶衍生物,显示出对各种细菌具有良好的抗菌活性,表明其在开发新抗生素方面的潜力 (Bogdanowicz et al., 2013)。
作用机制
Target of Action
It is known that pyrrolidine alkaloids, a group to which 3-(allyloxy)pyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to possess antioxidant activity, suggesting they may interact with reactive oxygen species or enzymes involved in oxidative stress .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that 3-(allyloxy)pyrrolidine hydrochloride may affect multiple biochemical pathways . For instance, its potential antioxidant activity suggests it may affect pathways related to oxidative stress .
Result of Action
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that 3-(allyloxy)pyrrolidine hydrochloride may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of pyrrolidine alkaloids can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
安全和危害
While specific safety and hazards information for 3-(Allyloxy)pyrrolidine hydrochloride is not available, general safety precautions for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
3-(Allyloxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances Additionally, 3-(Allyloxy)pyrrolidine hydrochloride can bind to specific proteins, altering their conformation and activity
Cellular Effects
The effects of 3-(Allyloxy)pyrrolidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Allyloxy)pyrrolidine hydrochloride has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, the compound can impact cell survival, proliferation, and differentiation, making it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of 3-(Allyloxy)pyrrolidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 3-(Allyloxy)pyrrolidine hydrochloride can activate specific signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular responses. These molecular interactions are essential for understanding the compound’s effects at the cellular and organismal levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Allyloxy)pyrrolidine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-(Allyloxy)pyrrolidine hydrochloride has been associated with changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-(Allyloxy)pyrrolidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-(Allyloxy)pyrrolidine hydrochloride can cause toxic or adverse effects, such as oxidative stress and apoptosis, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-(Allyloxy)pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components
Transport and Distribution
The transport and distribution of 3-(Allyloxy)pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane . Once inside the cell, 3-(Allyloxy)pyrrolidine hydrochloride can interact with intracellular binding proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical research.
Subcellular Localization
The subcellular localization of 3-(Allyloxy)pyrrolidine hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes Additionally, 3-(Allyloxy)pyrrolidine hydrochloride can be targeted to the nucleus, where it influences gene expression and cellular responses
属性
IUPAC Name |
3-prop-2-enoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-07-3 | |
| Record name | Pyrrolidine, 3-(2-propen-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


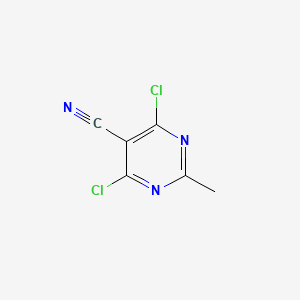
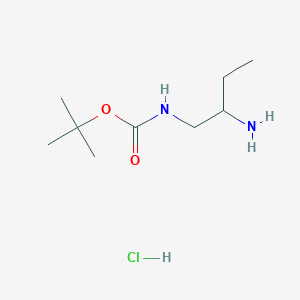
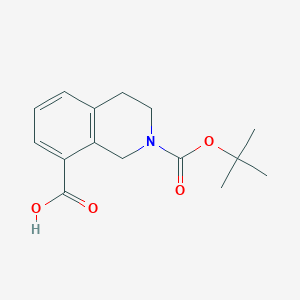
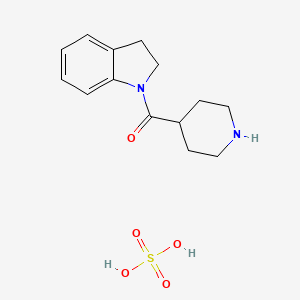

![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)
![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)

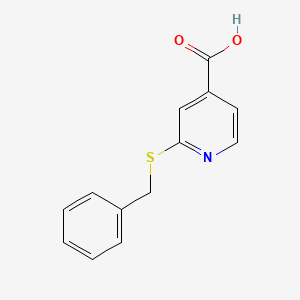
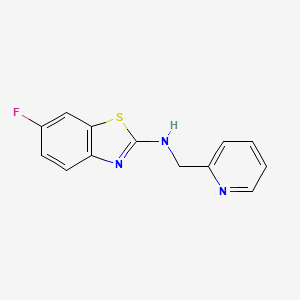
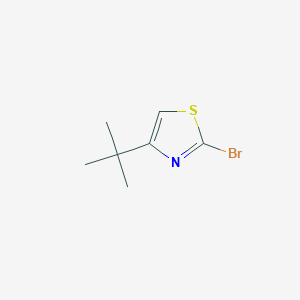
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
